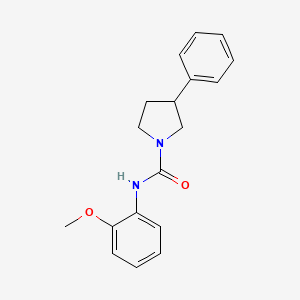

N-(2-methoxyphenyl)-3-phenylpyrrolidine-1-carboxamide

Description

N-(2-Methoxyphenyl)-3-phenylpyrrolidine-1-carboxamide is a pyrrolidine-based carboxamide derivative featuring a 2-methoxyphenyl group attached to the carboxamide nitrogen and a phenyl substituent at the 3-position of the pyrrolidine ring. However, its exact pharmacological profile remains underexplored. The compound’s methoxy and phenyl groups likely influence its lipophilicity, metabolic stability, and binding affinity, as inferred from structural analogs and metabolic studies of related compounds .

Properties

IUPAC Name |

N-(2-methoxyphenyl)-3-phenylpyrrolidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O2/c1-22-17-10-6-5-9-16(17)19-18(21)20-12-11-15(13-20)14-7-3-2-4-8-14/h2-10,15H,11-13H2,1H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWFWXDDSOKIPDC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NC(=O)N2CCC(C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-methoxyphenyl)-3-phenylpyrrolidine-1-carboxamide typically involves the reaction of 2-methoxybenzoyl chloride with 3-phenylpyrrolidine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity of the product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: N-(2-methoxyphenyl)-3-phenylpyrrolidine-1-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.

Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as halides or amines in the presence of a catalyst.

Major Products Formed:

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols or amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2-methoxyphenyl)-3-phenylpyrrolidine-1-carboxamide has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding studies.

Medicine: Explored for its pharmacological properties, including potential therapeutic effects in treating certain diseases.

Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(2-methoxyphenyl)-3-phenylpyrrolidine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that regulate physiological processes.

Comparison with Similar Compounds

Key Observations :

- The 2-methoxyphenyl group in the target compound may enhance metabolic reduction via CYP1A enzymes compared to diethyl or methyl substituents, which lack electron-donating methoxy groups .

Comparison with NBOMe Series Compounds

The NBOMe series (e.g., 25I-NBOMe, 25B-NBOMe) shares a phenethylamine core with N-benzyl substitutions, contrasting with the pyrrolidine carboxamide scaffold of the target compound .

| Parameter | NBOMe Series (e.g., 25I-NBOMe) | Target Compound |

|---|---|---|

| Core Structure | Phenethylamine | Pyrrolidine carboxamide |

| Substituents | 2,5-Dimethoxy-4-halo phenyl (e.g., I, Br) | 2-Methoxyphenyl, 3-phenyl |

| Receptor Target | 5-HT2A agonist (high potency) | Hypothetical 5-HT receptor interaction |

| Toxicity | High (severe vasoconstriction, fatalities) | Likely lower (structural dissimilarity) |

Key Differences :

- The NBOMe series’ halogen and dimethoxy substitutions confer extreme 5-HT2A receptor affinity and toxicity, whereas the target compound’s single methoxy group and carboxamide linkage may reduce receptor overstimulation risks .

- The pyrrolidine ring may impart metabolic stability compared to the NBOMe’s labile N-benzyl group, which undergoes rapid oxidative metabolism .

Comparison with Benzothiazole Acetamide Derivatives

Benzothiazole acetamides () exhibit a heterocyclic core distinct from pyrrolidine, with variations in substituents influencing electronic properties:

Key Observations :

- The benzothiazole core’s electron-deficient nature may reduce metabolic oxidation compared to the electron-rich pyrrolidine carboxamide.

- Trifluoromethyl and halogen substituents in benzothiazoles improve pharmacokinetic stability but may increase hepatotoxicity risks .

Metabolic Profile and Enzyme Interactions

The metabolism of this compound can be inferred from studies on N-(2-methoxyphenyl)hydroxylamine ():

Biological Activity

N-(2-methoxyphenyl)-3-phenylpyrrolidine-1-carboxamide is a synthetic organic compound notable for its unique structural features, including a pyrrolidine ring and two phenyl groups, one of which is substituted with a methoxy group. This compound has been investigated for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 286.35 g/mol. Its structure is reminiscent of cathinone, a natural stimulant, suggesting possible psychoactive properties due to enhanced lipophilicity from the methoxy group.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Receptor Binding : The compound may bind to specific receptors or enzymes, modulating their activity. This interaction can lead to inhibition of enzymes involved in disease pathways or activation of receptors that regulate physiological processes.

- Dopamine Transporter Inhibition : Studies indicate that this compound inhibits dopamine reuptake, suggesting potential therapeutic uses in treating disorders related to dopamine dysregulation. However, this also raises concerns regarding its abuse potential due to stimulant effects.

Biological Activity Studies

Research on this compound has revealed various biological activities:

1. Anticancer Activity

In vitro studies have demonstrated that derivatives of pyrrolidine compounds exhibit anticancer properties. For instance, related compounds have shown significant cytotoxicity against A549 lung adenocarcinoma cells. The structure-dependence of anticancer activity suggests that modifications in the compound can enhance efficacy while minimizing toxicity to non-cancerous cells .

| Compound | IC50 (µM) | Cell Line Tested |

|---|---|---|

| This compound | TBD | A549 |

| Compound 21 | 10 | A549 |

| Compound 6 | 15 | A549 |

2. Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties against multidrug-resistant strains. Certain derivatives have shown promising results against pathogens such as Staphylococcus aureus and Escherichia coli, indicating potential for development into antimicrobial agents .

3. Neuroprotective Effects

Preliminary studies suggest that derivatives may provide neuroprotection by disrupting harmful protein interactions in neurodegenerative diseases. For example, analogs have been shown to reduce cytotoxicity in models expressing mutant huntingtin protein .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Study on Neurotransmitter Interaction : This study focused on the compound’s interaction with neurotransmitter transporters, particularly dopamine transporters (DAT). The findings indicated significant inhibition of dopamine reuptake, suggesting both therapeutic potential and risks associated with stimulant effects.

- In Vitro Anticancer Screening : In a comparative study, various pyrrolidine derivatives were tested against cancer cell lines. The results highlighted that structural modifications could significantly enhance anticancer efficacy while reducing toxicity towards healthy cells .

Q & A

Q. What are the recommended synthetic routes and characterization methods for N-(2-methoxyphenyl)-3-phenylpyrrolidine-1-carboxamide?

Methodological Answer:

- Synthesis Steps :

- Pyrrolidine Ring Formation : Cyclization of a 1,4-diketone or amino alcohol precursor under reflux in methanol or THF, using acid/base catalysts (e.g., HCl or NaOMe) .

- Substituent Introduction :

- The 2-methoxyphenyl group can be added via nucleophilic aromatic substitution (e.g., using 2-methoxyphenyl halides) .

- The 3-phenyl group is typically introduced via Suzuki-Miyaura coupling with phenylboronic acid, requiring Pd catalysts .

3. Carboxamide Formation : React the pyrrolidine intermediate with 2-methoxybenzoyl chloride in dichloromethane (DCM) with triethylamine as a base . - Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol .

- Characterization :

- NMR (1H/13C) to confirm substituent positions and stereochemistry.

- LC-MS for purity assessment (>95%) and molecular weight verification .

- X-ray Crystallography (if crystalline) to resolve 3D conformation .

Q. How should researchers design initial biological activity assays for this compound?

Methodological Answer:

- Target Selection : Prioritize receptors/enzymes associated with pyrrolidine derivatives (e.g., GPCRs, kinases) .

- In Vitro Assays :

- Enzyme Inhibition : Use fluorogenic substrates or radiolabeled ligands (e.g., [3H]-GTPγS binding for GPCRs) .

- Cellular Viability : MTT or ATP-luciferase assays in cancer cell lines (e.g., HeLa, MCF-7) .

- Dosage Range : Test 0.1–100 µM, with controls (DMSO vehicle) .

- Data Validation : Triplicate repeats ± SEM; IC50/EC50 calculated via nonlinear regression (e.g., GraphPad Prism) .

Advanced Research Questions

Q. How can researchers optimize the pharmacokinetic properties of this compound?

Methodological Answer:

- Metabolic Stability :

- Microsomal Assays : Incubate with rat/human liver microsomes (1 mg/mL) and NADPH; monitor parent compound depletion via LC-MS .

- CYP Inhibition : Use isoform-specific probes (e.g., CYP3A4: midazolam hydroxylation) to identify metabolic liabilities .

- Solubility Enhancement :

- Salt Formation : Screen with HCl, tartaric acid, or sodium bicarbonate .

- Cocrystallization : Explore coformers like succinic acid .

- Permeability : Caco-2 cell monolayer assay with Papp >1×10⁻6 cm/s target .

Q. How to resolve contradictions in species-specific metabolic data?

Methodological Answer:

- Case Study : If rat microsomes show negligible metabolite M1 formation vs. rabbits ():

- Enzyme Profiling : Compare CYP2E1/1A2 activity (key for N-demethylation) via immunoinhibition or recombinant CYPs .

- Redox Conditions : Test NADPH dependence and pH effects (e.g., pH 4.5 vs. 7.4) on spontaneous degradation .

- Species Comparison : Use humanized liver models (e.g., chimeric mice) to bridge preclinical data .

Q. What strategies are effective for structure-activity relationship (SAR) studies?

Methodological Answer:

- Substituent Variation :

- Replace 2-methoxyphenyl with 3-trifluoromethylphenyl to assess steric/electronic effects on target binding .

- Modify pyrrolidine ring saturation (e.g., 5-oxo vs. fully saturated) to probe conformational flexibility .

- Bioisosteres : Replace carboxamide with sulfonamide or urea groups .

- Computational Modeling :

- Docking : Use AutoDock Vina with homology models of target receptors .

- MD Simulations : Analyze ligand-receptor stability over 100 ns trajectories (e.g., GROMACS) .

Q. How to design in vivo efficacy studies for therapeutic potential?

Methodological Answer:

- Model Selection :

- Cancer : Xenograft models (e.g., HT-29 colorectal tumors in nude mice) with 10–50 mg/kg oral dosing .

- Neuropathic Pain : Chronic constriction injury (CCI) model in rats; measure mechanical allodynia .

- PK/PD Integration :

- Plasma/tissue LC-MS to correlate exposure (AUC) with efficacy .

- Biomarker analysis (e.g., pERK for kinase targets) .

Q. What safety protocols are critical for handling this compound?

Methodological Answer:

- PPE : Nitrile gloves, lab coat, and ANSI Z87.1 goggles .

- Ventilation : Use fume hoods for synthesis/purification steps involving volatile solvents (e.g., DCM) .

- Spill Management : Absorb with vermiculite, dispose as hazardous waste (EPA/DOT guidelines) .

- Storage : −20°C under argon in amber vials to prevent hydrolysis/oxidation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.